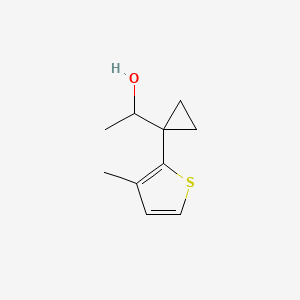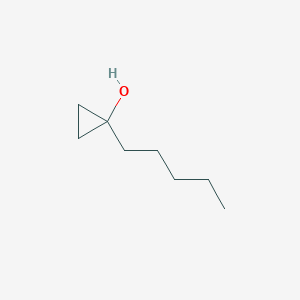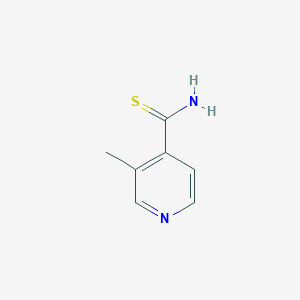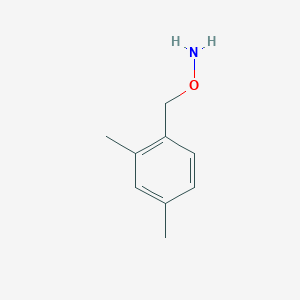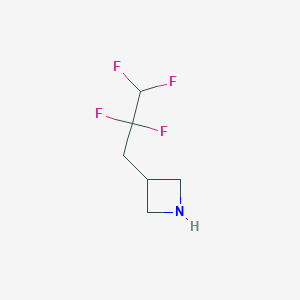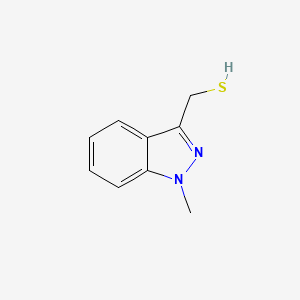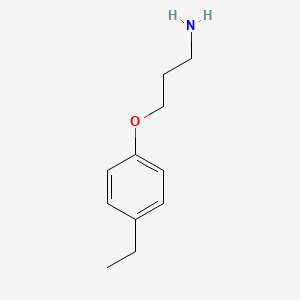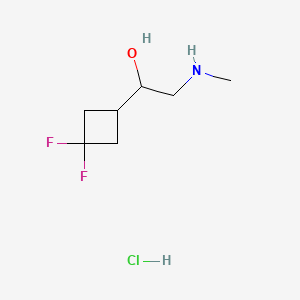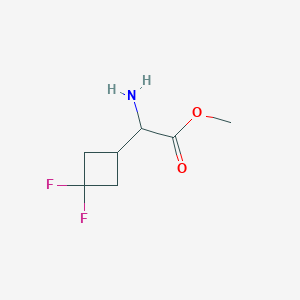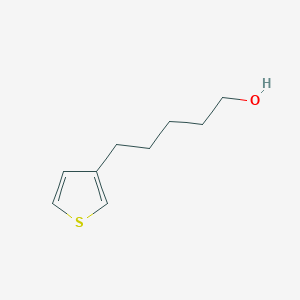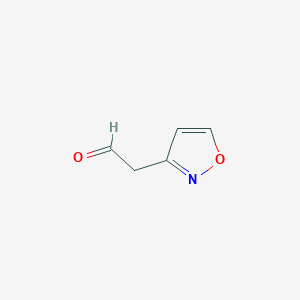
2-(Isoxazol-3-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-oxazol-3-yl)acetaldehyde is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-oxazol-3-yl)acetaldehyde typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to the corresponding oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
Industrial production methods for 2-(1,2-oxazol-3-yl)acetaldehyde are not widely documented. the use of flow synthesis techniques, which involve the continuous flow of reactants through a reactor, has been explored for the rapid and efficient synthesis of oxazolines and their subsequent oxidation to oxazoles .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-oxazol-3-yl)acetaldehyde can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The oxazole ring can undergo substitution reactions where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2), DBU, bromotrichloromethane.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
Oxidation: Oxazoles.
Reduction: Alcohol derivatives.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
2-(1,2-oxazol-3-yl)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,2-oxazol-3-yl)acetaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to various biological effects. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other molecular interactions that influence its activity .
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound of the oxazole family, with a similar five-membered ring structure containing oxygen and nitrogen atoms.
Benzoxazole: Contains a fused benzene ring, offering different chemical and biological properties.
Isoxazole: Similar to oxazole but with the positions of the oxygen and nitrogen atoms reversed.
Uniqueness
2-(1,2-oxazol-3-yl)acetaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and biologically active molecules .
Properties
Molecular Formula |
C5H5NO2 |
|---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
2-(1,2-oxazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C5H5NO2/c7-3-1-5-2-4-8-6-5/h2-4H,1H2 |
InChI Key |
DBKBDWSMTFTWBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



